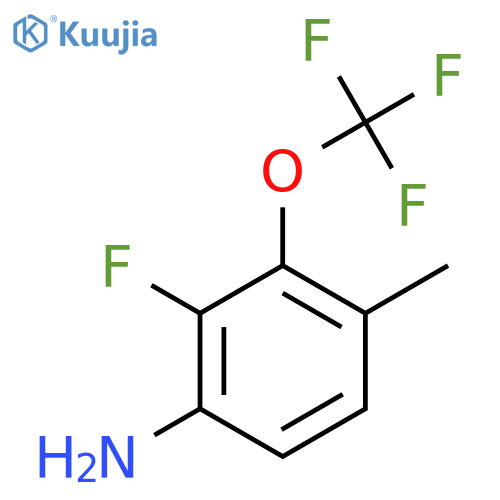

Cas no 1803738-36-4 (2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)

1803738-36-4 structure

商品名:2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline

CAS番号:1803738-36-4

MF:C8H7F4NO

メガワット:209.140896081924

CID:5007943

2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline

-

- インチ: 1S/C8H7F4NO/c1-4-2-3-5(13)6(9)7(4)14-8(10,11)12/h2-3H,13H2,1H3

- InChIKey: CCKQRBIWBRWXQB-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(C)=C1OC(F)(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 196

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 35.2

2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010005525-1g |

2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline |

1803738-36-4 | 97% | 1g |

1,519.80 USD | 2021-07-06 | |

| Alichem | A010005525-250mg |

2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline |

1803738-36-4 | 97% | 250mg |

504.00 USD | 2021-07-06 | |

| Alichem | A010005525-500mg |

2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline |

1803738-36-4 | 97% | 500mg |

863.90 USD | 2021-07-06 |

2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1803738-36-4 (2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 4770-00-7(3-cyano-4-nitroindole)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬